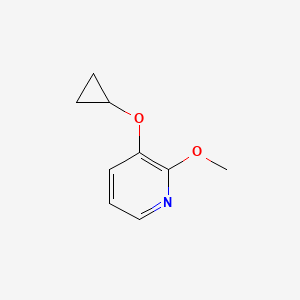

3-Cyclopropoxy-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine scaffold, an aromatic six-membered ring containing one nitrogen atom, is a ubiquitous and privileged structure in the realm of organic and medicinal chemistry. bldpharm.comaccelachem.com Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. reagentia.euamadischem.com The nitrogen atom in the pyridine ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's solubility, bioavailability, and interaction with biological targets. sigmaaldrich.com

The versatility of the pyridine ring allows for its functionalization at various positions, leading to a diverse chemical space of substituted pyridines with a wide spectrum of biological activities. accelachem.com Many FDA-approved drugs incorporate the pyridine moiety, highlighting its role in the development of treatments for a range of diseases. bldpharm.comaccelachem.com The ability of the pyridine nucleus to serve as a bioisostere for a phenyl ring, while introducing a key point for molecular interaction and altering metabolic stability, further cements its status as a critical building block in drug design. amadischem.com

Role of Cyclopropoxy Functionality in Molecular Design and Chemical Space

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy moiety, has emerged as a valuable tool in molecular design. This small, three-membered carbocyclic ring system is not merely a simple alkyl substituent. Its unique electronic and conformational properties, stemming from its inherent ring strain and sp2-hybridized character of its C-C bonds, set it apart. The introduction of a cyclopropyl or cyclopropoxy group can have profound effects on a molecule's properties.

In medicinal chemistry, the incorporation of a cyclopropoxy group can lead to:

Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to a longer half-life and improved pharmacokinetic profile.

Modulation of Physicochemical Properties: The cyclopropoxy group can influence a molecule's lipophilicity, polarity, and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Exploration of Novel Chemical Space: The unique three-dimensional shape of the cyclopropoxy group allows for the exploration of previously inaccessible regions of chemical space, potentially leading to the discovery of novel bioactive compounds.

Overview of Research Approaches for Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds like substituted pyridines is a dynamic area of research, with chemists constantly developing new and more efficient methods. These approaches are often aimed at achieving high yields, regioselectivity, and stereoselectivity, while also being amenable to the creation of diverse molecular libraries for screening purposes.

Common strategies for the synthesis of substituted pyridines include:

Condensation Reactions: Classical methods like the Hantzsch pyridine synthesis and its variations involve the condensation of carbonyl compounds with an amine source.

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions provide powerful routes to construct the pyridine ring with controlled substitution patterns.

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are instrumental in the functionalization of pre-formed pyridine rings with a wide variety of substituents.

C-H Activation: Direct functionalization of C-H bonds on the pyridine ring is an increasingly important and atom-economical strategy for introducing new functional groups.

The characterization of these newly synthesized compounds relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm their structure and purity.

While specific research detailing the synthesis and properties of 3-Cyclopropoxy-2-methoxypyridine is not readily found in the public domain, its structure suggests that it would likely be synthesized using a combination of the modern synthetic methodologies mentioned above. For instance, a plausible route could involve the introduction of the cyclopropoxy group onto a pre-functionalized pyridine ring, or the construction of the pyridine ring with the cyclopropoxy and methoxy (B1213986) groups already in place. The absence of detailed research on this specific molecule presents an opportunity for future investigations into its synthesis, properties, and potential applications, leveraging the well-established importance of its constituent chemical motifs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-methoxypyridine |

InChI |

InChI=1S/C9H11NO2/c1-11-9-8(3-2-6-10-9)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

YMOFJALHNYJZGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)OC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxy 2 Methoxypyridine

Strategies for the Construction of the 2-Methoxypyridine (B126380) Core

Nucleophilic Aromatic Substitution Approaches to Methoxy-Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of methoxy-pyridines. This approach typically involves the displacement of a suitable leaving group, such as a halogen, from the pyridine (B92270) ring by a methoxide (B1231860) nucleophile.

The reactivity of pyridines towards nucleophilic attack is significantly enhanced at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comyoutube.com This inherent electronic property makes SNAr reactions at these positions particularly favorable. The mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com

For the synthesis of 2-methoxypyridines, a common strategy involves the reaction of a 2-halopyridine with a source of methoxide, such as sodium methoxide. researchgate.net The choice of solvent and reaction conditions can be crucial for achieving high yields and minimizing side reactions. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide in anhydrous methanol (B129727) exclusively yields the corresponding 2-methoxy derivatives. researchgate.net

The presence of electron-withdrawing groups on the pyridine ring can further facilitate the SNAr reaction by increasing the electrophilicity of the carbon atom bearing the leaving group. researchgate.net Conversely, the synthesis of 3-methoxypyridines via direct SNAr can be more challenging due to the less favorable electronics at the 3-position. stackexchange.com However, specific substitution patterns and reaction conditions can enable such transformations.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Amino-5-iodopyridine | Sodium methoxide, Copper powder | 2-Amino-5-methoxypyridine | - | prepchem.com |

| 2-Chloropyridine-3,4-dicarbonitriles | Sodium methoxide | 2-Methoxypyridine-3,4-dicarbonitriles | 68-79% | researchgate.net |

Cycloaddition Reactions for Pyridine Ring Assembly

Cycloaddition reactions offer a convergent and atom-economical approach to the de novo synthesis of the pyridine ring. nih.govrsc.orgacsgcipr.org These methods involve the combination of smaller, often acyclic, precursors to construct the heterocyclic core in a single or a few steps.

One of the most prominent cycloaddition strategies for pyridine synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. rsc.orgacsgcipr.org This can involve the reaction of a 1-azadiene with an alkyne or a suitable two-carbon component. rsc.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are particularly effective for pyridine synthesis. acsgcipr.org For example, 1,2,4-triazines can react with enamines in a thermal cycloaddition to form pyridines after the extrusion of a small molecule like nitrogen. acsgcipr.org

Transition metal-catalyzed [2+2+2] cycloadditions provide another powerful tool for constructing pyridine rings. nih.govacsgcipr.org This method involves the cyclotrimerization of two alkyne units and a nitrile, mediated by a transition metal catalyst, to form a substituted pyridine. nih.gov The choice of catalyst can influence the regioselectivity and efficiency of the reaction.

| Reaction Type | Reactants | Catalyst | Product | Reference |

| [4+2] Cycloaddition (hDA) | 1-Azadienes and Alkynes | Thermal or Transition Metal | Substituted Pyridines | rsc.org |

| [2+2+2] Cycloaddition | Alkynes and Nitriles | Transition Metal | Substituted Pyridines | nih.govacsgcipr.org |

Palladium-Mediated Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the functionalization of aromatic rings, including pyridine. nih.govacs.orgrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which involves the reaction of a pyridyl halide or triflate with a boronic acid or its ester, is a widely used method for introducing substituents onto the pyridine ring. acs.orggoogle.com For instance, 5-bromo-2-methoxypyridine (B44785) can be coupled with bis(pinacolato)diboron (B136004) to form 2-methoxypyridine-5-boronic acid pinacol (B44631) ester, which can then be further reacted with a 2-halopyridine to yield a 2-methoxy-5-(pyridin-2-yl)pyridine. google.com

Palladium-catalyzed C-H activation has also emerged as a powerful strategy for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgacs.orgbeilstein-journals.org This approach involves the direct cleavage of a C-H bond and its subsequent coupling with a suitable partner. Directing groups are often employed to control the regioselectivity of the C-H activation. rsc.org For example, the nitrogen atom of the pyridine ring itself can act as a directing group, facilitating functionalization at the C2 position. rsc.org

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Pyridyl Halide and Boronic Acid | Palladium Catalyst and Base | Substituted Pyridine | acs.orggoogle.com |

| C-H Activation/Arylation | 2-Aryl Pyridine and Aryltrimethoxysilane | Palladium Catalyst | Ortho-Arylated Pyridine | rsc.org |

Introduction of the Cyclopropoxy Group at the 3-Position

Once the 2-methoxypyridine core is established, the next critical step is the introduction of the cyclopropoxy group at the 3-position. This is typically achieved through etherification reactions or, more recently, through direct C-H functionalization strategies.

Etherification Reactions Utilizing Cyclopropanols or Activated Cyclopropyl (B3062369) Derivatives

The Williamson ether synthesis and its variations are the most common methods for forming the cyclopropyl ether linkage. This involves the reaction of a 3-hydroxy-2-methoxypyridine with an activated cyclopropyl derivative, such as a cyclopropyl halide or sulfonate, in the presence of a base.

The synthesis of the requisite 3-hydroxy-2-methoxypyridine precursor is a key consideration. This can often be prepared from a corresponding 3-amino-2-methoxypyridine via diazotization followed by hydrolysis. The subsequent etherification with a cyclopropyl electrophile under basic conditions would then yield the target molecule.

Alternatively, the reaction can be performed with cyclopropanol (B106826) itself under Mitsunobu conditions, where triphenylphosphine (B44618) and a dialkyl azodicarboxylate are used to activate the alcohol for nucleophilic attack by the pyridinol.

| Pyridine Substrate | Cyclopropyl Reagent | Reaction Conditions | Product |

| 3-Hydroxy-2-methoxypyridine | Cyclopropyl bromide | Base (e.g., NaH, K2CO3) | 3-Cyclopropoxy-2-methoxypyridine |

| 3-Hydroxy-2-methoxypyridine | Cyclopropanol | PPh3, DEAD/DIAD | This compound |

C-H Alkylation and Functionalization Strategies for Cyclopropyl Introduction

Modern synthetic methods are increasingly focused on direct C-H functionalization to introduce substituents, which can offer a more atom- and step-economical approach. rsc.org While direct C-H cyclopropylation of pyridines is a developing area, related C-H alkylation methodologies provide a conceptual framework.

Transition metal-catalyzed C-H activation at the 3-position of a 2-methoxypyridine, followed by coupling with a suitable cyclopropylating agent, represents a potential route. However, achieving regioselectivity at the C3 position in the presence of the more electronically favored C4 and C6 positions, and the sterically accessible C6 position, can be challenging. beilstein-journals.org The development of specific directing groups or catalyst systems that favor C3 functionalization is an active area of research.

Another potential strategy involves a radical-based approach. The generation of a cyclopropyl radical, which could then be added to the pyridine ring, might offer an alternative pathway. However, controlling the regioselectivity of such an addition would be a significant hurdle.

While direct C-H cyclopropylation of 2-methoxypyridine at the 3-position is not yet a well-established, high-yielding method, the continuous advancements in C-H functionalization chemistry suggest that such transformations may become more feasible in the future.

Multi-Component Reactions Incorporating Cyclopropane (B1198618) Building Blocks

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single step, thereby reducing reaction time and waste generation. capes.gov.brbohrium.comtaylorfrancis.comrsc.orgacsgcipr.org The incorporation of a cyclopropane moiety, a strained ring system that can impart unique conformational constraints and metabolic stability to molecules, into a pyridine scaffold via an MCR presents a significant synthetic challenge.

While a direct multi-component synthesis of this compound has not been extensively documented, the principles of MCRs for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, can be adapted. taylorfrancis.comacsgcipr.orgacs.org A hypothetical MCR approach could involve the reaction of a cyclopropyl-containing building block, a suitable 1,3-dicarbonyl equivalent, and an ammonia (B1221849) source. For instance, a reaction could be envisioned between a β-ketoester bearing a cyclopropoxy group, an aldehyde, and ammonia.

A more plausible strategy involves the post-MCR modification of a pre-formed pyridine ring. For example, a multi-component reaction could be employed to synthesize a pyridine with a handle for subsequent cyclopropoxylation. The Hantzsch synthesis, a pseudo-four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia, is a well-established method for pyridine ring formation. taylorfrancis.com

Table 1: Key Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Components | Product | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Dihydropyridine (requires oxidation) | Well-established, versatile for symmetrical pyridines. taylorfrancis.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-ketoester, Ammonia | Pyridone | Direct formation of the pyridone tautomer. acs.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | Pyridine | Direct formation of the aromatic pyridine ring. acs.org |

| Petasis (Borono-Mannich) Reaction | Aldehyde, Amine, Boronic Acid | Allylic Amine (can be a precursor) | Mild conditions, compatible with various functional groups. taylorfrancis.com |

Overall Synthetic Route Optimization and Efficiency Analysis

The optimization of a synthetic route to this compound necessitates a careful consideration of convergent versus divergent strategies, regioselectivity, stereoselectivity, and ultimately, scalability.

Development of Convergent and Divergent Synthetic Pathways

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. rsc.orgacs.orgresearchgate.net This strategy is advantageous for creating a library of related compounds for structure-activity relationship (SAR) studies. A divergent approach to analogs of this compound could start from a common 2-methoxypyridine precursor, which is then subjected to various functionalization reactions at the 3-position.

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of fragments followed by coupling. acs.org | Higher overall yield, efficient for complex molecules. | Requires careful planning of fragment synthesis and coupling. |

| Divergent | Elaboration of a common intermediate into multiple products. rsc.orgacs.orgresearchgate.net | Efficient for generating compound libraries, good for SAR studies. | Overall yield for a specific target may be lower. |

Investigation of Regioselective and Stereoselective Synthesis

The synthesis of a specifically substituted pyridine like this compound requires precise control over the placement of the substituents, a concept known as regioselectivity . The functionalization of a pre-existing pyridine ring often leads to a mixture of isomers. Therefore, methods that direct the substitution to the desired position are crucial.

One strategy to achieve regioselectivity is through the use of directing groups or by activating specific positions on the pyridine ring. For instance, the lithiation of 3-chloro-2-ethoxypyridine (B70323) has been shown to occur regioselectively at the 4-position, allowing for subsequent functionalization. acs.org Similarly, the functionalization of pyridine N-oxides can be directed to either the 2- or 4-position depending on the reaction conditions. nih.gov

Stereoselectivity becomes a factor if chiral centers are present or introduced during the synthesis. While this compound itself is not chiral, the development of stereoselective methods for the introduction of the cyclopropoxy group could be relevant for the synthesis of more complex, chiral analogs. Stereoselective cyclopropanation reactions are well-documented in the literature.

Scalability Assessments of Preferred Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial scale requires a thorough scalability assessment . This involves evaluating the safety, cost-effectiveness, and environmental impact of the chosen method. For the synthesis of this compound, a scalable route would ideally involve readily available and inexpensive starting materials, mild reaction conditions, and a minimal number of purification steps.

A potential scalable route could start from a commercially available substituted pyridine. For example, a process for the production of 2,3-diamino-6-methoxypyridine (B1587572) has been described, which involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol. google.com While not directly leading to the target compound, this demonstrates the scalability of methoxylation on a pyridine ring. The subsequent introduction of the cyclopropoxy group would then need to be optimized for large-scale production.

The use of continuous flow chemistry is another avenue for improving the scalability of pyridine synthesis, as it can offer better control over reaction parameters and enhance safety. acs.org

Table 3: Scalability Considerations for Chemical Synthesis

| Factor | Description | Importance for Scalability |

| Starting Materials | Availability, cost, and safety of raw materials. | Crucial for economic viability and process safety. |

| Reaction Conditions | Temperature, pressure, and use of hazardous reagents. | Mild conditions are preferred for safety and energy efficiency. |

| Yield and Purity | Efficiency of the reaction and ease of product isolation. | High yields and simple purification reduce cost and waste. |

| Process Safety | Potential for runaway reactions, toxic byproducts. | Paramount for ensuring a safe manufacturing process. |

| Environmental Impact | Generation of waste, use of green solvents. | Increasingly important for sustainable chemical production. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 3-Cyclopropoxy-2-methoxypyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily 1H and 13C, a detailed map of the molecular framework can be constructed.

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the methoxy (B1213986) group protons, the cyclopropyl (B3062369) protons (methine and methylene), and the three aromatic protons on the pyridine (B92270) ring. The aromatic protons will appear as a set of coupled multiplets in the downfield region typical for heteroaromatic compounds. The methoxy protons will present as a sharp singlet, while the cyclopropyl protons will exhibit a characteristic set of upfield multiplets due to their unique chemical and magnetic environments.

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the molecule, including those in the pyridine ring, the methoxy group, and the cyclopropyl group, will give rise to a distinct signal. The carbon attached to the methoxy group (C2) and the cyclopropoxy group (C3) will be significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the two alkoxy substituents.

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy) establishes 1H-1H coupling correlations, revealing which protons are adjacent to one another. This is crucial for tracing the connectivity of the protons on the pyridine ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded 1H and 13C nuclei. This experiment unequivocally links each proton signal to the carbon atom it is attached to, simplifying the assignment of the carbon spectrum.

The expected NMR data, based on analogous substituted pyridines, are summarized in the tables below. cdnsciencepub.comacs.orgrsc.orgosti.govresearchgate.netnih.govresearchgate.netnih.gov

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | 7.0 - 7.5 | dd |

| Pyridine H-5 | 6.7 - 7.1 | dd |

| Pyridine H-6 | 7.8 - 8.2 | dd |

| Methoxy (-OCH3) | 3.8 - 4.1 | s |

| Cyclopropyl-CH | 3.6 - 4.0 | m |

| Cyclopropyl-CH2 | 0.6 - 1.0 | m |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 164 |

| C-3 | 145 - 152 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 140 - 148 |

| Methoxy (-OC H3) | 53 - 58 |

| Cyclopropyl-C H | 70 - 75 |

| Cyclopropyl-C H2 | 5 - 15 |

The orientation of the cyclopropoxy group relative to the pyridine ring is a key conformational feature. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms. For this compound, a NOESY experiment could reveal through-space interactions between the cyclopropyl methine proton and the pyridine ring protons (H-4), or between the methoxy protons and the pyridine proton at the C-6 position, depending on the preferred conformation. nih.gov Such studies help to define the three-dimensional structure and preferred rotameric states of the molecule in solution. The steric and electronic interplay between the adjacent methoxy and cyclopropoxy groups likely influences the conformational preference. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C9H11NO), the expected exact mass of the protonated molecule [M+H]+ can be calculated and compared to the experimental value. This comparison allows for the unambiguous determination of the elemental formula, as the high resolution distinguishes it from other potential formulas with the same nominal mass. This is a critical step in confirming the identity of a synthesized compound.

Tandem Mass Spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion, typically the protonated molecular ion [M+H]+. The resulting product ion spectrum is a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would be expected:

Loss of the cyclopropyl group: Cleavage of the C-O bond of the ether linkage could lead to the loss of a cyclopropyl radical or cyclopropene, providing a significant fragment ion.

Fragmentation of the cyclopropyl ring: The high-energy cyclopropyl ring can undergo rearrangement and fragmentation, often involving the loss of ethene (C2H4) or other small neutral molecules. nih.govdocbrown.info

Loss of a methyl radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH3), leading to an [M-15]+ ion.

Cleavage of the pyridine ring: At higher collision energies, the stable pyridine ring can also fragment, though this is typically less favored.

A study on cyclopropyl-containing dihydropyridinyl derivatives noted that fragmentation can be complex, involving ring-opening of the cyclopropyl group followed by rearrangement. nih.gov The analysis of these characteristic fragmentation patterns provides strong confirmatory evidence for the proposed structure.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of [this compound+H]+

| m/z (Proposed) | Proposed Fragment Structure/Loss |

| 150.0813 | [M+H]+ |

| 135.0582 | [M+H - CH3]+ |

| 109.0551 | [M+H - C3H5]+ |

| 122.0606 | [M+H - C2H4]+ (from cyclopropyl ring) |

| 94.0500 | [Fragment from pyridine core] |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm-1, while aliphatic C-H stretches (from the methoxy and cyclopropyl groups) are found just below 3000 cm-1.

C=C and C=N stretching: The vibrations of the pyridine ring are expected in the 1400-1600 cm-1 region.

C-O stretching: Strong bands corresponding to the aryl-ether and alkyl-ether C-O stretches are anticipated in the 1000-1300 cm-1 region. The asymmetric and symmetric stretches of the C-O-C linkages are characteristic.

Cyclopropyl ring vibrations: The cyclopropyl group has characteristic ring deformation and C-H bending modes.

Studies on related methoxypyridines provide a basis for assigning these vibrational modes. oup.comrsc.orgrsc.org The combination of these techniques provides a comprehensive and unambiguous characterization of this compound.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Pyridine Ring |

| 2850 - 3020 | C-H Stretch | Methoxy & Cyclopropyl |

| 1570 - 1610 | C=N, C=C Stretch | Pyridine Ring |

| 1400 - 1500 | C=C Stretch | Pyridine Ring |

| 1240 - 1280 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1020 - 1080 | Symmetric C-O-C Stretch | Aryl/Alkyl Ether |

| ~3010, ~1020 | Ring Vibrations | Cyclopropyl Ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is unique to the molecule and provides a "fingerprint" for its identification. The key vibrational modes expected in the IR spectrum arise from the pyridine ring, the methoxy group, and the cyclopropoxy group.

The C-O-C stretching vibrations of the ether linkages are particularly characteristic. docbrown.info For the methoxy group attached to the aromatic pyridine ring, a strong absorption band is anticipated. The cyclopropoxy group, also an ether, will contribute to the complex C-O stretching region. The aromatic C-N stretching vibrations within the pyridine ring, as well as C-H stretching and bending vibrations of the aromatic, methoxy, and cyclopropyl protons, will also be present.

Based on related methoxypyridine compounds, the following table summarizes the expected characteristic IR absorption bands for this compound. docbrown.infomdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (methoxy, cyclopropyl) | 3000-2850 | Medium-Strong |

| C=C and C=N Stretching (pyridine ring) | 1600-1450 | Medium-Strong |

| C-H Bending (methoxy, cyclopropyl) | 1470-1365 | Variable |

| Aryl Ether C-O Stretch (asymmetric) | 1270-1230 | Strong |

| Alkyl Ether C-O Stretch | 1150-1070 | Strong |

| Pyridine Ring Bending | Below 1000 | Variable |

| Cyclopropyl Ring Vibrations | ~1020 and ~870 | Medium |

This table is generated based on typical infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyridine ring and the cyclopropyl group.

The symmetric "breathing" vibration of the pyridine ring is expected to produce a strong and sharp band in the Raman spectrum. The C-C stretching vibrations within the cyclopropyl ring are also anticipated to be Raman active. In contrast to IR spectroscopy, the C-O-C stretching vibrations are generally weaker in Raman spectra.

Key expected Raman shifts for this compound are outlined below, with reference to data for similar structures like 2-methoxy-6-methylpyridine. researchgate.netchemicalbook.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3050 | Strong |

| Pyridine Ring Breathing | ~1000 | Strong |

| Pyridine Ring Stretching | 1610-1570 | Strong |

| Cyclopropyl Ring Breathing | ~1200 | Medium |

| C-O-C Symmetric Stretch | 900-800 | Weak-Medium |

This table is generated based on characteristic Raman shifts for the functional groups present in the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase and a polar mobile phase.

A typical HPLC system for analyzing this compound would involve a C18 column. The mobile phase would likely be a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), to ensure good separation of the main compound from any impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (typically around 270 nm).

A hypothetical HPLC method for the analysis of this compound is detailed in the following table.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This table outlines a standard reversed-phase HPLC method suitable for the analysis of aromatic, moderately polar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), allowing for faster analysis times and higher resolution. bldpharm.combldpharm.com This technique is ideal for high-throughput purity screening and for separating closely related impurities.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle higher backpressures. A UPLC method for this compound would offer significantly reduced run times compared to a standard HPLC method, often completing an analysis in under 5 minutes.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 2 µL |

This table describes a typical UPLC method that provides faster and more efficient separations than conventional HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov

In a GC method, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the carrier gas. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

This table presents a general-purpose GC-MS method that would be effective for the separation and identification of this compound and related volatile impurities.

Chemical Reactivity and Derivatization Studies of 3 Cyclopropoxy 2 Methoxypyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 3-Cyclopropoxy-2-methoxypyridine is a site of nucleophilicity and basicity, making it susceptible to attack by electrophiles. However, its reactivity is tempered by the electronic influence of the substituents. The 2-methoxy group, in particular, has been shown to reduce the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. nih.gov This diminished basicity can influence the propensity for N-alkylation, N-acylation, and N-oxide formation.

For instance, the pKa of the 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 pKa of the unsubstituted pyridinium (B92312) ion, highlighting the deactivating effect of the ortho-methoxy group. nih.gov This reduced basicity can be advantageous in certain synthetic contexts, preventing unwanted side reactions at the nitrogen and obviating the need for protecting groups or specialized purification techniques like reversed-phase chromatography often required for more basic alkaloids. nih.gov While direct studies on the N-oxidation or quaternization of this compound are not extensively detailed in the reviewed literature, the behavior of related 2-methoxypyridine (B126380) derivatives suggests that such reactions would require forcing conditions. The nitrogen can be protonated, nitrated, sulfonated, alkylated, acylated, and halogenated, often forming reagents used as electrophile donors themselves. ntnu.no

Functionalization of the Pyridine Ring System

The pyridine ring in this compound is activated towards certain transformations by the electron-donating nature of the alkoxy groups, while also being deactivated towards others. The regiochemical outcome of these reactions is a complex function of both electronic and steric effects.

Electrophilic Aromatic Substitution Potentials

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com Reactions often require harsh conditions and tend to occur at the 3-position (meta-directing). youtube.com The presence of the electron-donating 2-methoxy and 3-cyclopropoxy groups in this compound would be expected to activate the ring towards EAS compared to unsubstituted pyridine. The methoxy (B1213986) group is a known activating group, directing electrophiles to the ortho and para positions. evitachem.com However, in this specific molecule, the positions ortho and para to the methoxy group are already substituted (C3 and C6) or are the nitrogen atom itself. The directing influence of the cyclopropoxy group would further complicate predictions.

In related systems, such as 3-methoxypyridine (B1141550), nitration with dinitrogen pentoxide followed by treatment with sodium bisulfite yields 3-nitropyridine, indicating that substitution can be achieved, albeit through a complex mechanism. ntnu.no For this compound, electrophilic attack would likely be directed to the C4 or C6 positions, but steric hindrance from the adjacent cyclopropoxy group might disfavor substitution at C4.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. quimicaorganica.orgyoutube.com The presence of a good leaving group at these positions facilitates the reaction. In this compound, the methoxy group at the C2 position could potentially serve as a leaving group under certain conditions, allowing for its displacement by a strong nucleophile.

The general mechanism for SNAr on pyridines is an addition-elimination process. quimicaorganica.org The attack of a nucleophile at the C2 position would generate a negatively charged intermediate (a Meisenheimer-type complex) that is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. youtube.comyoutube.com Subsequent elimination of the methoxide (B1231860) ion would yield the substituted product. The viability of this reaction would depend on the nucleophile's strength and the reaction conditions. For instance, in other 2-alkoxypyridines, the alkoxy group can be displaced by various nucleophiles.

Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group coordinates to an organolithium base, directing deprotonation to an adjacent position. Both methoxy and other alkoxy groups are effective directing groups. researchgate.netarkat-usa.orgscribd.com

For this compound, the 2-methoxy group would be expected to direct metalation to the C3 position. However, this position is already substituted with the cyclopropoxy group. The 3-cyclopropoxy group could potentially direct metalation to the C4 position. Studies on 3-methoxypyridine have shown that metalation can be directed to the C4 position using hindered bases like lithium tetramethylpiperidide (LTMP) or TMP-zincates. researchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

A competing factor is the acidity of the protons on the pyridine ring. The coordination of a lithium base to the pyridine nitrogen can dramatically increase the acidity of the adjacent C2 and C6 protons. researchgate.net In the case of this compound, this could lead to metalation at the C6 position. The ultimate regioselectivity of a DoM reaction on this substrate would therefore be a delicate balance between the directing power of the two alkoxy substituents and the influence of the nitrogen atom.

Table 1: Potential Regioselective Functionalization via Directed Metalation

| Directing Group | Predicted Site of Metalation | Potential Electrophiles | Resulting Product |

|---|---|---|---|

| 2-Methoxy | C3 (Blocked) | N/A | No Reaction |

| 3-Cyclopropoxy | C4 | D₂O, I₂, RCHO, etc. | 4-Substituted-3-cyclopropoxy-2-methoxypyridine |

| Pyridine Nitrogen (coordinated) | C6 | D₂O, I₂, RCHO, etc. | 6-Substituted-3-cyclopropoxy-2-methoxypyridine |

Transformations Involving the Cyclopropoxy Moiety

The cyclopropane (B1198618) ring is a strained three-membered ring that can undergo ring-opening reactions under various conditions, providing a pathway to different chemical structures.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropoxy group, while generally more stable than a simple cyclopropane due to the attached oxygen, can still undergo ring-opening. This can be initiated by electrophilic attack, radical species, or through transition metal catalysis. nih.gov For example, acid-catalyzed ring-opening of a protonated epoxide on a cyclopenta-fused polycyclic aromatic hydrocarbon leads to a carbocation, demonstrating a potential pathway for ring cleavage. nih.gov

In the context of this compound, treatment with strong acids could potentially lead to protonation of the cyclopropane ring or the ether oxygen, followed by ring-opening to form an allyl cation or other rearranged products. youtube.com Radical-mediated ring-opening is another possibility, where a radical initiator could lead to the formation of a homoallylic species. nih.gov Transition metal catalysts, particularly those based on palladium or silver, are also known to promote the ring-opening of cyclopropanes, often leading to cycloaddition or functionalization reactions. nih.govacs.org The specific products of such reactions would be highly dependent on the reagents and conditions employed.

Cleavage and Modification of the Ether Linkage

The ether bonds in this compound, specifically the C-O bonds of the methoxy and cyclopropoxy groups, represent key sites for chemical modification. The cleavage of these linkages can be achieved under various conditions, typically involving strong acids or other specific reagents, to yield hydroxylated pyridine derivatives. These transformations are fundamental for creating analogues with altered physicochemical and biological properties.

Acid-Catalyzed Cleavage:

The most common method for cleaving ether bonds is through the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism generally proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻) on the adjacent carbon atom. masterorganicchemistry.com

For this compound, there are two ether linkages that can potentially be cleaved: the methyl-oxygen bond of the methoxy group and the cyclopropyl-oxygen bond of the cyclopropoxy group. The regioselectivity of this cleavage depends on the reaction mechanism, which can be either SN1 or SN2, influenced by the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comyoutube.com

Cleavage of the Methoxy Group: The methyl group is sterically unhindered, making it susceptible to an SN2 attack by a nucleophile. masterorganicchemistry.com Treatment with a strong acid like HBr would likely lead to the cleavage of the methyl-oxygen bond, producing 3-cyclopropoxy-2-hydroxypyridine and methyl bromide.

Cleavage of the Cyclopropoxy Group: The cyclopropyl (B3062369) group presents a more complex scenario. While the carbons of the cyclopropyl ring are primary, the ring strain can influence reactivity. Cleavage of this group would lead to 2-methoxy-3-hydroxypyridine and a cyclopropyl halide.

The relative ease of cleavage of the methoxy versus the cyclopropoxy group would depend on the specific reaction conditions. In some cases, with excess strong acid and harsh conditions, both ether groups could potentially be cleaved.

General Mechanism for Acidic Ether Cleavage:

This image depicts a general SN2 mechanism for ether cleavage, which is relevant for the methoxy group in this compound. The reaction starts with protonation of the ether oxygen, followed by nucleophilic attack on the less sterically hindered carbon.

Oxidative Cleavage:

While less common for simple alkyl ethers, oxidative cleavage is another potential pathway for modifying the ether linkages. Certain enzymes, such as fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov This type of reaction proceeds via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov While no specific studies on the oxidative cleavage of this compound have been reported, this approach could offer a milder alternative to acidic cleavage for generating hydroxylated derivatives.

Development of Novel Derivatives and Analogues

The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives and analogues with potentially enhanced or modified biological activities. Research into related methoxypyridine compounds has demonstrated that modifications to the pyridine core and the alkoxy substituents can significantly impact their properties. nih.govnih.govresearchgate.net

The development of new derivatives can be broadly categorized into two main approaches: modification of the existing functional groups and introduction of new substituents onto the pyridine ring.

Modification of Ether Groups:

As discussed in the previous section, cleavage of the ether linkages to form hydroxypyridines is a key transformation. The resulting hydroxyl groups can then be further functionalized. For example, the hydroxyl group can be alkylated, acylated, or converted to other functional groups, providing a diverse range of new analogues. The synthesis of 3-hydroxypyridine (B118123) derivatives has been shown to be a viable strategy for modulating biological activity in related systems. nih.gov

Substitution on the Pyridine Ring:

The pyridine ring of this compound can be functionalized through various aromatic substitution reactions. The positions for substitution will be directed by the electronic effects of the existing methoxy and cyclopropoxy groups. These electron-donating groups tend to activate the pyridine ring towards electrophilic substitution at the positions ortho and para to them.

For instance, halogenation (e.g., bromination or chlorination) of the pyridine ring can introduce a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at specific positions on the pyridine ring. The synthesis of various substituted pyridothienopyrimidines has demonstrated the utility of such approaches in generating libraries of compounds for biological screening. mdpi.com

Table of Synthesized Methoxypyridine Derivatives and their Biological Activity:

| Compound ID | Structure | Biological Target | Activity (IC₅₀) | Reference |

| 22d | 3-Methoxypyridine derivative | γ-secretase | 60 nM | nih.gov |

| 22e | Methoxypyrazine derivative | γ-secretase | 89 nM | nih.gov |

| 32d | N-methylpyrazole with methoxypyridyl | γ-secretase | >2-fold improvement | nih.gov |

| 33d | N-ethylpyrazole with methoxypyridyl | γ-secretase | Less active | nih.gov |

This table showcases examples of how modifications to a core structure containing a methoxypyridine moiety can influence biological activity, highlighting the potential for developing novel derivatives of this compound.

The strategic derivatization of this compound, by either modifying its ether linkages or functionalizing the pyridine core, offers a rich field for chemical exploration and the development of new molecules with tailored properties.

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 3-Cyclopropoxy-2-methoxypyridine, these calculations would typically involve solving the Schrödinger equation for the molecule's electrons, often using approximations like Density Functional Theory (DFT) or ab initio methods.

Molecular Orbital (MO) theory provides a framework for visualizing how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com In this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and spatial distribution of these frontier orbitals dictate the molecule's electronic transitions and its ability to act as an electron donor or acceptor.

| Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Likely distributed over the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and cyclopropoxy groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily located on the pyridine ring, particularly on the carbon and nitrogen atoms. |

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically the C-O bonds of the methoxy and cyclopropoxy groups—gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape associated with rotations around these bonds.

Theoretical calculations can predict the relative energies of different conformers. For the related molecule 2-methoxypyridine (B126380), studies have shown a preference for a planar cis conformer, where the methoxy group is oriented towards the nitrogen atom of the pyridine ring. capes.gov.br This preference is often attributed to a balance of steric and electronic effects. In the case of this compound, the bulky cyclopropyl (B3062369) group would introduce additional steric interactions that influence the preferred conformation.

The energy landscape would be a multi-dimensional surface showing how the molecule's energy changes with the torsion angles of the methoxy and cyclopropoxy groups. By identifying the minima on this surface, the most stable, low-energy conformations can be determined. For instance, a study on cyclopropyl methyl ketone, which shares the cyclopropyl-carbonyl moiety, found the s-cis conformation to be the most stable. uwlax.edu

| Conformer | Key Torsion Angle | Predicted Relative Stability |

| cis-like | O-C-C-N dihedral near 0° | Potentially favored due to electronic interactions, but may have steric hindrance. |

| trans-like | O-C-C-N dihedral near 180° | May be sterically less hindered but could have less favorable electronic interactions. |

| Gauche | Intermediate dihedral angles | Represents transition states or less stable conformers on the energy landscape. |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. For instance, in related 2-methoxypyridine derivatives, the chemical shift of the methoxy protons has been used to infer conformational preferences. capes.gov.brmdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks observed in its infrared (IR) and Raman spectra. These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. This would allow for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*) for this compound.

| Spectroscopic Technique | Predicted Property | Relevant Structural Feature |

| ¹H NMR | Chemical shifts of protons | Proximity to electronegative atoms (O, N) and the aromatic ring. |

| ¹³C NMR | Chemical shifts of carbons | Hybridization state and electronic environment within the pyridine ring and substituent groups. mdpi.com |

| IR Spectroscopy | Vibrational frequencies | C-O, C-N, C-H stretching and bending modes, and aromatic ring vibrations. |

| UV-Vis Spectroscopy | Electronic transition energies | π-electron system of the pyridine ring and non-bonding electrons on oxygen. |

Reaction Mechanism Studies and Transition State Analysis

Quantum mechanical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its potential synthesis routes or its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For example, if this compound were to undergo an electrophilic aromatic substitution, calculations could determine the most likely site of attack (ortho, meta, or para to the existing substituents) by comparing the energies of the different possible transition states. The proposed mechanism for the formation of similar pyridine derivatives has been investigated using computational methods. mdpi.com

In Silico Screening for Potential Molecular Interactions

In silico screening, a computational technique, can be used to predict how this compound might interact with biological macromolecules, such as proteins or nucleic acids. mdpi.comrsc.org This is a key step in the early stages of drug discovery.

Molecular docking is a common in silico screening method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. mdpi.com The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

These studies can help to identify potential biological targets for this compound and to generate hypotheses about its mechanism of action if it were to be considered as a candidate for a bioactive compound. The results of such screenings can prioritize which compounds to synthesize and test in further experimental assays. mdpi.com

Structure Activity Relationship Sar Hypothesis Generation and Pre Clinical Investigation Frameworks

Design Principles for Investigating Molecular Interactions

The initial step in evaluating a new chemical entity like 3-Cyclopropoxy-2-methoxypyridine would involve a systematic exploration of its potential molecular interactions. This process is guided by several key design principles:

Substituent Modification: The cyclopropoxy and methoxy (B1213986) groups, along with the pyridine (B92270) core, would be systematically altered to probe their influence on biological activity. For instance, the cyclopropyl (B3062369) ring could be expanded or contracted, or replaced with other alkyl or aryl groups. Similarly, the methoxy group could be substituted with other alkoxy groups of varying sizes and electronic properties.

Isosteric and Bioisosteric Replacements: To understand the importance of specific atoms or groups, isosteric (same size) or bioisosteric (similar biological effect) replacements would be made. For example, the nitrogen in the pyridine ring could be repositioned to understand its role in potential hydrogen bonding or coordination.

Conformational Analysis: The three-dimensional shape of this compound is critical for its interaction with biological targets. Computational modeling would be employed to predict the preferred conformations of the molecule and its analogues, guiding the design of more rigid or flexible structures to optimize binding.

Identification of Potential Binding Sites and Pharmacophore Models

A pharmacophore model is an essential tool in drug discovery, defining the key steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, the generation of a pharmacophore model would be a primary objective.

| Pharmacophore Feature | Potential Contribution from this compound |

| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and cyclopropoxy groups. |

| Hydrophobic Region | The cyclopropyl group and the aromatic pyridine ring. |

| Aromatic Ring | The pyridine core, which could engage in π-π stacking or cation-π interactions. |

This hypothetical pharmacophore would be developed based on the structures of any identified active analogues and would serve as a 3D query for virtual screening of compound libraries to identify other potential lead compounds.

Strategies for Modulating Binding Affinity through Structural Modifications

Once a biological target is identified, the next step is to optimize the binding affinity of this compound. This would involve a variety of strategies:

Varying the Cyclopropoxy Group: The size and nature of the alkoxy group at the 3-position would be explored. For example, increasing the lipophilicity with larger alkyl groups might enhance binding to a hydrophobic pocket.

Modifying the Methoxy Group: The electronic properties of the pyridine ring can be tuned by altering the substituent at the 2-position. Replacing the methoxy group with electron-donating or electron-withdrawing groups would provide insight into the electronic requirements for optimal binding.

Substitution on the Pyridine Ring: Introducing substituents at other positions on the pyridine ring could introduce new interaction points with the target, such as hydrogen bond donors or acceptors, to increase binding affinity and selectivity.

Correlation of Structural Features with Desired Pre-clinical Biological Effects

The ultimate goal of SAR studies is to establish a clear link between specific structural features and the desired biological effect. For this compound, this would involve synthesizing a library of analogues and testing them in a variety of preclinical assays.

| Structural Modification | Hypothetical Biological Effect | Rationale |

| Increase size of 3-alkoxy group | Increased potency | Enhanced hydrophobic interactions with the target. |

| Introduce polar group on pyridine ring | Improved solubility and cell permeability | Better pharmacokinetic properties. |

| Replace cyclopropyl with a more rigid group | Increased selectivity | Reduced off-target binding due to conformational constraint. |

The data generated from these studies would be used to build quantitative structure-activity relationship (QSAR) models, which are mathematical models that correlate chemical structure with biological activity.

In Vitro Experimental Design for Mechanistic Elucidation in Pre-clinical Models

To understand how this compound exerts its biological effects, a well-defined in vitro experimental plan would be necessary. This would include:

Target Identification and Validation: A variety of techniques, such as affinity chromatography, proteomics, and genetic approaches, would be used to identify the specific protein or enzyme that this compound interacts with.

Enzymatic and Cellular Assays: Once a target is identified, specific assays would be developed to quantify the effect of this compound and its analogues on the target's function. This would include measuring enzyme inhibition, receptor binding, or changes in cellular signaling pathways.

ADME-Tox Profiling: Early in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial. Assays to determine metabolic stability in liver microsomes, cell permeability using Caco-2 cells, and potential cytotoxicity in various cell lines would be conducted.

Application As a Chemical Intermediate and Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The substituted pyridine (B92270) core of 3-Cyclopropoxy-2-methoxypyridine makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The methoxy (B1213986) and cyclopropoxy groups can be strategically manipulated or retained to influence the properties of the final products.

The reactivity of the pyridine ring allows for a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. These reactions enable the introduction of additional functional groups and the construction of fused heterocyclic systems. The presence of the cyclopropyl (B3062369) group can also influence the regioselectivity of these reactions and impart unique conformational constraints on the resulting molecules. The development of methods for the direct functionalization of pyridine rings further expands the synthetic utility of building blocks like this compound. nih.gov

Role in the Preparation of Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable starting material for the synthesis of advanced pharmaceutical intermediates. The pyridine ring is a common scaffold in many approved drugs, and the cyclopropyl group is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. nih.gov

The synthesis of complex pharmaceutical agents often requires the use of specialized building blocks that introduce specific functionalities and structural elements. This compound can serve as such a building block, providing a ready-made fragment that can be incorporated into a larger molecule through various coupling reactions. For example, the synthesis of polysubstituted pyridines, which are precursors to many pharmaceuticals, can be achieved through various modern synthetic methods, including multicomponent reactions and flow chemistry. mdpi.combohrium.comnih.gov The use of pre-functionalized building blocks like this compound can streamline these synthetic routes, leading to more efficient and cost-effective production of pharmaceutical intermediates.

While direct examples of the use of this compound in the synthesis of specific commercial drug intermediates are not widely published, the importance of substituted pyridines in the pharmaceutical industry is well-established. vcu.edu The unique combination of the methoxy and cyclopropoxy substituents in this compound offers the potential to create novel intermediates with desirable properties for drug discovery programs.

Integration into Total Synthesis Efforts of Natural Products and Analogues

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The structural features of this compound make it an attractive building block for the synthesis of certain classes of natural products, particularly alkaloids. nih.govnih.gov

Methoxypyridines have been successfully employed as key intermediates in the total synthesis of Lycopodium alkaloids, a family of structurally complex and biologically active natural products. nih.govnih.gov In these syntheses, the methoxypyridine moiety can act as a masked pyridone, which can be revealed at a later stage of the synthesis. This strategy allows for greater control over the reactivity of the heterocyclic core during the construction of the molecular framework. The synthesis of (±)-Lycoposerramine R, for example, utilized a methoxypyridine derivative in a key fragment coupling step. nih.gov

The cyclopropane (B1198618) ring is also a feature of numerous natural products, and its incorporation into synthetic targets can be a significant challenge. nih.gov The availability of a building block like this compound, which already contains this strained ring system, can simplify the synthetic approach to such molecules. While no published total syntheses explicitly report the use of this compound, its potential for the synthesis of natural product analogues containing both the pyridine and cyclopropane motifs is clear.

Development of High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. The development of robust and versatile building blocks is crucial for the success of HTS campaigns.

The properties of this compound make it a suitable candidate for use in high-throughput synthesis. Its defined structure and multiple points for diversification allow for the systematic generation of a wide range of derivatives. Modern synthetic techniques such as flow chemistry and multicomponent reactions are well-suited for the automated and rapid synthesis of compound libraries. beilstein-journals.orgacs.orgsci-hub.se

Flow chemistry, in particular, offers significant advantages for the synthesis of pyridine derivatives, including improved reaction control, enhanced safety, and the ability to perform reactions that are difficult to scale up in traditional batch processes. beilstein-journals.orgacs.orgsci-hub.se The development of flow-based methods for the functionalization of pyridine rings could be readily applied to this compound, enabling the efficient production of large and diverse compound libraries for drug discovery and other applications. While specific high-throughput strategies centered on this compound are yet to be widely reported, the general trends in automated synthesis point towards the increasing importance of well-defined and versatile building blocks like it.

Future Research Directions and Unexplored Avenues for 3 Cyclopropoxy 2 Methoxypyridine

Development of Green Chemistry Approaches for Synthesis

While traditional methods for synthesizing substituted pyridines are well-established, there is a growing need for more environmentally benign and sustainable synthetic protocols. Future research should focus on developing green chemistry approaches for the synthesis of 3-Cyclopropoxy-2-methoxypyridine and its derivatives.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . organic-chemistry.orgdesigner-drug.com Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. organic-chemistry.orgdesigner-drug.comyoutube.com Investigating the microwave-assisted etherification of 2-methoxy-3-hydroxypyridine with a suitable cyclopropylating agent could lead to a more efficient and energy-saving synthesis. organic-chemistry.org

Flow chemistry represents another powerful tool for green synthesis. youtube.comnih.govacs.orgacs.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for seamless scalability. youtube.comnih.gov Developing a flow-based synthesis of this compound could streamline its production and minimize waste generation. acs.orgacs.org

Furthermore, the field of biocatalysis offers exciting opportunities for the sustainable synthesis of pyridine (B92270) derivatives. rsc.orgukri.orgkyoto-u.ac.jp The use of whole-cell catalysts or isolated enzymes could enable highly selective transformations under mild reaction conditions, often in aqueous media. rsc.orgukri.orgkyoto-u.ac.jp Research into identifying or engineering enzymes capable of catalyzing the cyclopropoxylation of the pyridinol precursor or the formation of the pyridine ring itself from bio-based starting materials would be a significant advancement. ukri.orgkyoto-u.ac.jp

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. organic-chemistry.orgdesigner-drug.com |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. youtube.comnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.orgukri.org |

Exploration of Novel Catalytic Transformations

The functionalized pyridine core of this compound is an ideal substrate for a variety of novel catalytic transformations, enabling the synthesis of a diverse range of derivatives with potentially valuable properties.

A key area for exploration is the catalytic C-H functionalization of the pyridine ring. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the direct introduction of new functional groups at specific C-H bonds, avoiding the need for pre-functionalized substrates. nih.govnih.govnih.govlookchem.comacs.orgacs.orgelsevierpure.com Research should focus on developing selective methods for C-H activation at the C-4, C-5, and C-6 positions of the this compound ring. This would allow for the introduction of aryl, alkyl, and other functional groups, rapidly expanding the chemical space around this scaffold. nih.govacs.org

Investigation of Materials Science Applications

The unique electronic and structural features of this compound suggest its potential utility as a building block in materials science. Pyridine-containing materials have shown promise in a range of applications, and the specific substituents of this compound could impart advantageous properties.

One area of interest is the development of novel metal-organic frameworks (MOFs) . rsc.orgacs.orgrsc.orgnih.govchemscene.com The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, forming porous, crystalline structures with applications in gas storage, separation, and catalysis. rsc.orgacs.orgrsc.orgnih.gov The cyclopropoxy and methoxy (B1213986) groups could influence the topology and pore environment of the resulting MOFs, potentially leading to materials with tailored properties.

Furthermore, pyridine derivatives are known to be useful in the field of organic electronics . The incorporation of this compound into conjugated polymers or small molecules could influence their photophysical and electronic properties. The electron-rich nature of the substituted pyridine ring might be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Mechanistic Studies using Physical Organic Chemistry

A deeper understanding of the reactivity and properties of this compound can be achieved through advanced mechanistic studies employing the tools of physical organic chemistry.

Computational studies , such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. researchgate.netresearchgate.netucl.ac.uk Such studies could be employed to rationalize the regioselectivity of C-H functionalization reactions, predict the outcomes of catalytic transformations, and understand the influence of the cyclopropyl (B3062369) and methoxy groups on the aromaticity and reactivity of the pyridine ring. researchgate.netucl.ac.uk

Kinetic studies of reactions involving this compound can elucidate reaction mechanisms and help in the optimization of reaction conditions. For instance, detailed kinetic analysis of its synthesis or subsequent functionalization reactions can provide evidence for the rate-determining step and the role of various catalysts and reagents. nih.gov Mechanistic investigations into the direct arylation of pyridine N-oxides, for example, have revealed complex cooperative catalytic cycles that could be relevant to the functionalization of this compound. nih.gov

Design of Targeted Libraries for Specific Research Applications

The this compound scaffold represents a promising starting point for the design and synthesis of focused compound libraries for various research applications, particularly in medicinal chemistry.

Given that pyridine is a common motif in bioactive molecules, libraries based on this scaffold could be designed to target specific classes of proteins, such as G-protein coupled receptors (GPCRs) or kinases . benthamdirect.comnih.govchemdiv.comscispace.comlifechemicals.comnih.govmdpi.comacs.orgnih.govrjeid.com For instance, by systematically modifying the substituents on the pyridine ring or by altering the alkoxy groups, a library of analogs can be generated for screening against a panel of these important drug targets. benthamdirect.comnih.govchemdiv.comscispace.comlifechemicals.com

Q & A

What are the common synthetic routes for 3-Cyclopropoxy-2-methoxypyridine, and what are their critical reaction parameters?

Basic Research Question

The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

- Step 1 : Reacting 2-methoxypyridine derivatives with cyclopropanol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to introduce the cyclopropoxy group .

- Step 2 : Purification via column chromatography (e.g., dichloromethane/methanol gradients) and recrystallization.

Critical Parameters : - Temperature control (<60°C) to prevent cyclopropane ring degradation.

- Use of anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.

- Stoichiometric excess of cyclopropanol (1.2–1.5 eq) to drive the reaction .

How is the structural integrity of this compound validated post-synthesis?

Basic Research Question

Validation relies on multimodal spectroscopic analysis:

- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 0.76–0.96 ppm, multiplet) and methoxy groups (δ 3.84–3.89 ppm, singlet) .

- FTIR : Absorbance at ~1260 cm⁻¹ (C-O-C stretching) confirms ether linkages.

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) ensures molecular formula accuracy .

- Purity : HPLC with UV detection (λ = 254 nm) and GC analysis (>95% purity thresholds) .

How can researchers optimize cyclopropane ring introduction in this compound synthesis?

Advanced Research Question

Optimization strategies focus on minimizing ring-opening side reactions:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling with cyclopropane boronic acids .

- Solvent Effects : Non-polar solvents (e.g., toluene) stabilize the cyclopropane moiety better than polar aprotic solvents .

- Additives : Silver salts (Ag₂CO₃) improve coupling efficiency by scavenging halides .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to terminate before decomposition .

How to address contradictions in reported yields for similar pyridine derivatives?

Advanced Research Question

Yield discrepancies often arise from:

- Reagent Purity : Impure cyclopropanol (e.g., <97% GC) reduces coupling efficiency. Use freshly distilled reagents .

- Steric Effects : Bulkier substituents on pyridine hinder cyclopropoxy group addition. Computational modeling (DFT) predicts steric thresholds .